molecular formula C11H13ClFNO2 B14869328 3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide

3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide

Cat. No.: B14869328
M. Wt: 245.68 g/mol
InChI Key: KHBJOQFTNFWWAE-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide is an organic compound that features a chloro-fluoro substituted phenyl ring attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the propanamide group. One common method involves the acylation of 3-chloro-4-fluoroaniline with a suitable acyl chloride, followed by methylation and methoxylation steps under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the amide group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylprop

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-methoxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-14(16-2)11(15)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBJOQFTNFWWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC(=C(C=C1)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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